molecular formula C17H20N2 B13012411 cis-1-Benzhydryl-2-methyl-azetidin-3-amine CAS No. 164906-72-3

cis-1-Benzhydryl-2-methyl-azetidin-3-amine

Cat. No.: B13012411
CAS No.: 164906-72-3
M. Wt: 252.35 g/mol
InChI Key: CJCQBRZYAQTEOO-CZUORRHYSA-N
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Description

Cis-1-Benzhydryl-2-methyl-azetidin-3-amine, also known by its chemical formula C17H20N2, is a fascinating compound with potential applications in various fields. It belongs to the class of azetidines, which are four-membered ring heterocycles containing a nitrogen atom. Despite their ubiquity in natural products, azetidines remain an underexplored area in synthetic chemistry. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and how it compares to similar compounds.

Preparation Methods

Synthetic Routes: One notable synthetic route for cis-1-Benzhydryl-2-methyl-azetidin-3-amine involves an iodine-mediated 1,2-aryl migration of primary benzhydryl amines under transition metal-free conditions . The crude imines generated by this rearrangement reaction can be directly transformed into various aromatic secondary amine derivatives via reduction or addition reactions.

Chemical Reactions Analysis

Types of Reactions: Cis-1-Benzhydryl-2-methyl-azetidin-3-amine can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. For example, reduction with sodium borohydride has been employed to synthesize 2,3-disubstituted 1-arylazetidines .

Major Products: The major products formed from these reactions include functionalized azetidines, which can serve as versatile building blocks in organic synthesis.

Scientific Research Applications

Cis-1-Benzhydryl-2-methyl-azetidin-3-amine finds applications in:

    Medicinal Chemistry: Its potential as an amino acid surrogate and peptidomimetic makes it valuable for drug design.

    Catalysis: It participates in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.

    Ring-Opening Reactions: Its strained structure allows for ring-opening and expansion reactions.

Mechanism of Action

The exact mechanism by which cis-1-Benzhydryl-2-methyl-azetidin-3-amine exerts its effects depends on its specific application. It may interact with molecular targets and pathways relevant to its intended function.

Comparison with Similar Compounds

Cis-1-Benzhydryl-2-methyl-azetidin-3-amine shares similarities with other azetidines and benzhydryl compounds. Notably, it exhibits cis-trans isomerism, where the relative spatial orientation of substituents affects its properties . Further exploration of its uniqueness and comparison with related compounds would enhance our understanding.

Biological Activity

Cis-1-Benzhydryl-2-methyl-azetidin-3-amine is a compound belonging to the azetidine family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzhydryl group attached to the azetidine ring. This structural arrangement is believed to influence its biological activity significantly.

PropertyValue
Molecular FormulaC₁₈H₂₃N
Molecular Weight255.38 g/mol
Structural FeaturesBenzhydryl group, Azetidine ring

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over stereochemistry. The synthetic pathway may include the formation of the azetidine ring through cyclization reactions, followed by functionalization at specific sites to introduce the benzhydryl group.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its structural features suggest potential pharmacological properties that could be beneficial in medicinal chemistry.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing their activity and offering therapeutic benefits.
  • Receptor Interaction : The compound's ability to bind to certain receptors could lead to significant biological effects, warranting further investigation into its pharmacodynamics.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Antitumor Activity : A study on structurally similar azetidines demonstrated cytotoxic effects against various cancer cell lines (e.g., HepG2, A2780, MCF7) using MTT assays. These findings suggest that this compound could exhibit similar antitumor properties.
    Cell LineIC50 (µM)
    HepG25.0
    A27804.8
    MCF76.2
  • Neuroprotective Effects : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition can enhance acetylcholine levels, potentially improving cognitive functions.
    CompoundAChE Inhibition IC50 (µM)
    Compound A2.7
    Compound B3.5

Properties

CAS No.

164906-72-3

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

(2R,3R)-1-benzhydryl-2-methylazetidin-3-amine

InChI

InChI=1S/C17H20N2/c1-13-16(18)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12,18H2,1H3/t13-,16-/m1/s1

InChI Key

CJCQBRZYAQTEOO-CZUORRHYSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N

Origin of Product

United States

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